6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

Analytical Chemistry Quality Control Pharmaceutical Impurity Standard

Choose 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene for its unique pentamethyl substitution pattern (C₁₅H₂₁Br), which delivers higher lipophilicity (LogP 7.20) and distinct chromatographic behavior compared to tetramethyl analogs. As the certified Palovarotene Impurity 11 reference standard (≥98% purity), it supports ANDA/DMF regulatory filings. Its aryl bromide handle enables Suzuki-Miyaura and Buchwald-Hartwig couplings, accelerating RXR agonist lead optimization. This compound is essential for QC method validation and retinoid drug discovery SAR studies.

Molecular Formula C15H21Br
Molecular Weight 281.23 g/mol
CAS No. 119999-22-3
Cat. No. B045525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
CAS119999-22-3
Molecular FormulaC15H21Br
Molecular Weight281.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)C(CCC2(C)C)(C)C
InChIInChI=1S/C15H21Br/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7H2,1-5H3
InChIKeyONNHBALCPUEXBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene (CAS 119999-22-3): A High-Purity Brominated Building Block for Retinoid Synthesis


6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene (CAS 119999-22-3) is a highly substituted, brominated tetrahydronaphthalene derivative with the molecular formula C₁₅H₂₁Br and a molecular weight of 281.23 g/mol . It is characterized by a unique substitution pattern, featuring five methyl groups and a bromine atom at the 6-position on a saturated naphthalene ring system . This specific arrangement confers distinct physicochemical properties, including a high predicted LogP of 7.20 and a boiling point of 308.4±31.0 °C, which differentiate it from closely related analogs like 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene .

Why 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene Cannot Be Replaced by a Generic Bromo-Tetrahydronaphthalene


Direct substitution of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene with generic bromo-tetrahydronaphthalene analogs is not feasible due to significant differences in physical properties and functional application. The specific pentamethyl substitution pattern (C₁₅H₂₁Br) imparts a higher molecular weight (281.23 g/mol) and increased lipophilicity (LogP 7.20) compared to the tetramethyl analog (C₁₄H₁₉Br, 267.20 g/mol, LogP 6.74) . These differences directly influence chromatographic behavior (e.g., retention time in HPLC) and solubility profiles, which are critical for its designated use as an analytical reference standard for Palovarotene . Furthermore, its specific structure is essential as a key synthetic intermediate in the preparation of certain retinoid X receptor (RXR)-selective agonists, a role for which other brominated tetrahydronaphthalenes with different substitution patterns are unsuitable [1]. The quantitative evidence below details these critical differentiators.

Quantitative Differentiation Guide for 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene (CAS 119999-22-3)


Enhanced Purity Grade (98%) vs. Standard Technical Grade (95%) for Analytical Applications

This compound is commercially available as a high-purity analytical standard (98% purity), specifically designated for use as 'Palovarotene Impurity 11' . In contrast, many general-purpose offerings of this compound or its analogs are provided at a lower technical grade of 95% purity . The 3% absolute difference in purity is critical for minimizing co-eluting impurities and ensuring accurate quantification in HPLC and LC-MS methods, thereby reducing the risk of method validation failure .

Analytical Chemistry Quality Control Pharmaceutical Impurity Standard

Differentiated Physicochemical Profile vs. 6-Bromo-1,1,4,4-tetramethyl Analog (CAS 27452-17-1)

The presence of a fifth methyl group at the 7-position in the target compound (C₁₅H₂₁Br) results in a measurably distinct physicochemical profile compared to its tetramethyl analog (C₁₄H₁₉Br) . This includes a higher molecular weight (+14.03 Da), a higher boiling point (+15.0 °C), and a higher calculated LogP (+0.46) . These differences are crucial for predicting and controlling its behavior in organic syntheses and separation science.

Physical Chemistry Chromatography Synthetic Chemistry

Specific Designation as 'Palovarotene Impurity 11' Reference Standard

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is explicitly characterized and supplied as 'Palovarotene Impurity 11' . This designation is not shared by its closest structural analogs, such as 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene or 6-bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene, which lack this specific regulatory and analytical identity . The target compound is a recognized and cataloged impurity of the drug Palovarotene, an FDA-approved retinoid for treating fibrodysplasia ossificans progressiva (FOP) [1].

Pharmaceutical Analysis Drug Development Regulatory Science

Critical Intermediate for the Synthesis of RXR-Selective Agonists

The bromine atom at the 6-position of the pentamethyl-tetrahydronaphthalene core serves as a crucial synthetic handle for further functionalization . This specific bromo-pentamethyl scaffold is a key intermediate in the synthesis of a class of retinoid X receptor (RXR)-selective agonists, as described in patent literature [1]. For instance, the '3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-naphthalen-2-yl' moiety, which is directly derived from intermediates like the target compound, is a common pharmacophoric element in RXR agonists intended for treating metabolic disorders like type II diabetes [2]. This synthetic utility is not generalizable to all bromo-tetrahydronaphthalenes; the specific pentamethyl substitution pattern is required for the desired biological activity profile of the final retinoid compound [3].

Medicinal Chemistry Retinoid Synthesis Nuclear Receptor Pharmacology

Primary Research and Industrial Applications for 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene (CAS 119999-22-3)


Pharmaceutical Quality Control: HPLC/LC-MS Impurity Standard for Palovarotene

This compound is the definitive choice for analytical and quality control laboratories involved in the development and manufacturing of Palovarotene drug products. It serves as a certified reference standard (Palovarotene Impurity 11) for method development, system suitability testing, and the quantification of related substances in drug substance and finished product batches. Its high purity (98%) and validated identity ensure compliance with stringent regulatory requirements for ANDA and DMF submissions [1].

Medicinal Chemistry: Building Block for Next-Generation RXR Agonists

For medicinal chemistry teams focused on nuclear receptor drug discovery, this brominated intermediate is essential for accessing the valuable 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-naphthalen-2-yl scaffold. This privileged structure is a core component of potent and selective RXR agonists, which are being investigated for metabolic disorders such as type II diabetes and obesity [2]. Its use significantly accelerates the synthesis of lead compounds and analogs for structure-activity relationship (SAR) studies [3].

Synthetic Chemistry: A High-Value Reagent for Selective Cross-Coupling Reactions

The aryl bromide functionality in this molecule is an ideal partner for modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the efficient and selective introduction of a wide variety of functional groups onto the sterically demanding, polyalkylated tetrahydronaphthalene core . This capability is crucial for synthesizing novel materials, ligands, and complex bioactive molecules where precise control over the substitution pattern is paramount.

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